(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
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Overview
Description
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives
Mechanism of Action
Target of action
Compounds with a benzothiazole structure have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic effects . They may interact with various cellular targets, such as enzymes or receptors, to exert their effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide typically involves the condensation of 3-allyl-4-methoxybenzo[d]thiazol-2(3H)-amine with 2,4-dimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide or an aldehyde, while reduction of a nitro group can produce an amine.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties. The presence of the benzo[d]thiazole moiety is particularly significant, as it is known to interact with various biological targets .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its derivatives are also explored for use in organic electronics and photovoltaics .
Comparison with Similar Compounds
Similar Compounds
- 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide
- 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole hybrids
Uniqueness
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is unique due to its specific substitution pattern and the presence of both allyl and methoxy groups. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other benzo[d]thiazole derivatives .
Properties
IUPAC Name |
2,4-dimethoxy-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-5-11-22-18-15(25-3)7-6-8-17(18)27-20(22)21-19(23)14-10-9-13(24-2)12-16(14)26-4/h5-10,12H,1,11H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNNOUQRJRIXBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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